molecular formula C7H13N3 B3046948 2-(1-ethyl-1H-pyrazol-3-yl)ethanamine CAS No. 1328640-81-8

2-(1-ethyl-1H-pyrazol-3-yl)ethanamine

Cat. No.: B3046948
CAS No.: 1328640-81-8
M. Wt: 139.20
InChI Key: XIYRERTYEBKFHT-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-3-yl)ethanamine is a pyrazole-based ethanamine derivative characterized by an ethyl group at the N-1 position of the pyrazole ring and a 2-aminoethyl substituent at the C-3 position. Pyrazole derivatives are heterocyclic compounds with two adjacent nitrogen atoms, which confer unique electronic and steric properties.

This compound’s synthesis typically involves alkylation and functionalization of pyrazole precursors. For example, pyrazole rings can be protected with groups like SEM (trimethylsilylethoxymethyl) before introducing substituents via alkylation or coupling reactions .

Properties

IUPAC Name

2-(1-ethylpyrazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-10-6-4-7(9-10)3-5-8/h4,6H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYRERTYEBKFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295532
Record name 1H-Pyrazole-3-ethanamine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328640-81-8
Record name 1H-Pyrazole-3-ethanamine, 1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1328640-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-ethanamine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-3-yl)ethanamine can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound, followed by alkylation. For instance, the reaction of ethyl hydrazine with an appropriate α,β-unsaturated carbonyl compound can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-3-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following compounds share structural motifs with 2-(1-ethyl-1H-pyrazol-3-yl)ethanamine, differing in substituents or heterocyclic cores:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Applications References
2-(1-Ethyl-1H-pyrazol-3-yl)ethanamine C₇H₁₃N₃ N-1 ethyl, C-3 2-aminoethyl 155.20 g/mol High lipophilicity; CNS drug lead
1-(1H-Pyrazol-3-yl)ethanamine C₅H₉N₃ C-3 2-aminoethyl (no N-ethyl group) 111.15 g/mol Less lipophilic; weaker receptor binding
2-(4-Nitro-1H-pyrazol-1-yl)ethanamine C₅H₈N₄O₂ N-1 nitro, C-4 nitro, C-1 2-aminoethyl 156.14 g/mol Electron-withdrawing nitro group; altered reactivity
2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine C₉H₁₂N₅ Triazole core with pyridinyl substituent 190.23 g/mol Enhanced hydrogen bonding; kinase inhibition
3-(2-Aminoethyl)-5-hydroxy-1H-pyrazole C₅H₉N₃O C-5 hydroxyl, C-3 2-aminoethyl 127.15 g/mol Polar; antioxidant/anti-inflammatory potential

Key Findings

Nitro groups (e.g., in 2-(4-nitro-1H-pyrazol-1-yl)ethanamine) introduce electron-withdrawing effects, altering electronic distribution and reactivity, which may influence binding to targets like monoamine oxidases .

Heterocyclic Core Variations: Triazole analogs (e.g., 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine) exhibit distinct hydrogen-bonding capabilities due to the triazole ring, making them suitable for targeting enzymes or receptors requiring polar interactions . Hydroxyl substituents (e.g., in 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole) enhance solubility and antioxidant activity, though they may reduce CNS penetration due to increased polarity .

Pyrazole ethanamines are explored as histamine receptor analogs, with modifications like ethyl or nitro groups fine-tuning selectivity for H1/H3 receptors .

Biological Activity

2-(1-ethyl-1H-pyrazol-3-yl)ethanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

The biological activity of 2-(1-ethyl-1H-pyrazol-3-yl)ethanamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is thought to modulate these targets, leading to significant biological effects.

Target Interactions

Similar compounds have shown interactions with key biochemical pathways, including:

  • Antimicrobial Activity : Inhibition of bacterial growth.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.
  • Antitumor Properties : Induction of apoptosis in cancer cells.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Type Description
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine release and inflammation markers
Enzyme InhibitionModulates enzyme activity involved in metabolic pathways

Case Studies

Several studies have highlighted the therapeutic potential of 2-(1-ethyl-1H-pyrazol-3-yl)ethanamine:

  • Antimicrobial Study : A study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains .
  • Antitumor Activity : In vitro studies on HeLa and HepG2 cell lines indicated that the compound reduced cell viability by approximately 60% at a concentration of 20 µM, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Research indicated that treatment with this compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages, with an IC50 value of 10 µM .

Research Findings

Recent findings have provided insights into the pharmacological properties and mechanisms of action:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various models .
  • Cell Cycle Arrest : Studies suggest that it induces G2/M cell cycle arrest in cancer cells, indicating a mechanism for its antiproliferative effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-1H-pyrazol-3-yl)ethanamine
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